
3,5-Dimethyl-2-cyclohexen-1-one
Overview
Description
Chemical Structure and Synthesis 3,5-Dimethyl-2-cyclohexen-1-one (CAS 1123-09-7) is a cyclic ketone with the molecular formula C₈H₁₂O. Its structure features a cyclohexenone backbone substituted with methyl groups at positions 3 and 5 (Figure 1). This compound is synthesized primarily via the Claisen-Schmidt condensation of 2,4-pentanedione and cyclohexanone using a base catalyst . Alternative methods include aldol condensation and Friedel-Crafts acylation .
Preparation Methods
Knoevenagel Condensation: Synthesis of 4-Ethoxycarbonyl-3,5-dimethyl-2-cyclohexene-1-one
The foundational step in preparing 3,5-dimethyl-2-cyclohexen-1-one involves a Knoevenagel condensation between acetaldehyde (C₃H₆O) and ethyl acetoacetate (C₆H₁₀O₃). This reaction, catalyzed by sodium hydroxide, forms the α,β-unsaturated ketone intermediate, 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexene-1-one (Compound VI) .
Reaction Conditions and Mechanism
The condensation proceeds via nucleophilic attack of the enolate ion (generated from ethyl acetoacetate) on the carbonyl carbon of acetaldehyde. Sodium hydroxide facilitates deprotonation, enabling enolate formation. Key parameters include:
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Molar ratio : 1:1.2 (ethyl acetoacetate:acetaldehyde)
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Solvent : Ethanol or methanol
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Temperature : 60–80°C under reflux
In Example 3 of the patent, 11.6 g (59.1 mmol) of the intermediate is synthesized using ethanol as the solvent and sodium hydroxide as the base . The crude product is recrystallized from methanol, yielding a purified enone derivative.
Hydrolysis and Decarboxylation: Conversion to this compound
The second step involves hydrolyzing the ester group of Compound VI to a carboxylic acid, followed by decarboxylation to eliminate carbon dioxide. This transforms the intermediate into the target compound, this compound (Compound V) .
Stepwise Procedure
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Hydrolysis :
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Reagents : Aqueous sodium hydroxide (3.6 g NaOH in 50 mL H₂O)
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Conditions : 85°C for 15 minutes
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Outcome : The ethoxycarbonyl group is hydrolyzed to a carboxylate.
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Decarboxylation :
Yield and Workup
The patent reports a 47.8% yield (3.5 g from 11.6 g starting material) after extraction with dichloromethane and reduced-pressure distillation . The moderate yield suggests potential side reactions, such as incomplete hydrolysis or solvent-mediated decomposition.
Reaction Optimization and Yield Analysis
Critical Parameters Affecting Efficiency
Parameter | Optimal Range | Impact on Yield |
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Base Concentration | 1.5–2.0 M NaOH | Higher concentrations accelerate hydrolysis but risk saponification |
Acid Strength | Concentrated H₂SO₄ | Ensures complete protonation for decarboxylation |
Temperature | 85–100°C | Accelerates reaction kinetics without degrading products |
Reaction Time | 15–30 minutes | Prevents over-decomposition of intermediates |
Adjusting the molar ratio of acetaldehyde to ethyl acetoacetate to 1.5:1 could improve enolate formation, while substituting ethanol with toluene might enhance reflux efficiency .
Characterization of this compound
The patent validates the structure of Compound V using ¹H-NMR spectroscopy :
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δ 5.90–5.80 ppm : Multiplet for the α,β-unsaturated proton (C=CH).
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δ 2.40–1.05 ppm : Multiplets and singlets for methyl groups and cyclohexane protons.
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Integration ratios : Confirm the presence of three methyl groups and a conjugated enone system.
This spectral data aligns with the expected molecular formula (C₈H₁₂O) and distinguishes the compound from positional isomers.
Industrial Applicability and Scalability
The outlined method is industrially viable due to:
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Cost-effective reagents : NaOH and H₂SO₄ are inexpensive and widely available.
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Solvent recovery : Methanol and ethanol can be distilled and reused.
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Scalable equipment : Pressurized reactors and distillation columns are standard in chemical plants.
However, the 47.8% yield necessitates optimization for commercial production. Continuous-flow reactors could enhance heat transfer and reduce reaction times, potentially boosting yields to >60% .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield cyclohexanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs.
Industry: The compound is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-cyclohexen-1-one involves its reactivity as a cyclic ketone. The carbonyl group in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including Michael addition and Robinson annulation, where the compound acts as an electrophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclohexenones
Table 1: Key Structural and Functional Differences
Functional Group Influence
Methyl vs. Hydroxyl Groups :
- The absence of hydroxyl groups in this compound limits its biological activity compared to hydroxylated analogs like 3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one (dimedone), which exhibits tautomerism and enzyme inhibition .
- Methyl groups enhance thermal stability and crystallinity in NLO applications, whereas hydroxyl groups increase polarity and solubility in biological matrices .
- Ethoxy vs. Methyl Groups: 3-Ethoxy-2-cyclohexen-1-one undergoes dehydrogenation to form phenolic derivatives more readily than methyl-substituted analogs due to the electron-donating ethoxy group .
Volatility and Sensory Properties
Biological Activity
3,5-Dimethyl-2-cyclohexen-1-one (DMCH) is a compound with significant biological activity, particularly in the fields of cytotoxicity and antimicrobial properties. This article explores its biological activities, supported by research findings, data tables, and case studies.
- Chemical Formula : CHO
- Molecular Weight : 124.18 g/mol
- CAS Registry Number : 1123-09-7
Cytotoxicity
Research indicates that DMCH exhibits notable cytotoxic effects against various human tumor cell lines. A study assessed the cytotoxicity of several unsaturated ketones, including DMCH, revealing that it possesses a significant capacity to induce cell death in cancer cells.
Table 1: Cytotoxic Activity of DMCH and Related Compounds
Compound | CC50 (µg/mL) | Tumor Cell Line | Selectivity Index (SI) |
---|---|---|---|
This compound | 44.2 | HSC-2 | <1 |
Codeinone | 1.0-1.2 | HSC-2 | >1 |
Doxorubicin | 1.9-2.0 | HSC-2 | >1 |
The CC50 value represents the concentration required to kill 50% of the cells in culture. Notably, DMCH's cytotoxicity was lower than that of codeinone but comparable to doxorubicin, a standard chemotherapeutic agent .
The mechanism by which DMCH induces cytotoxicity appears to involve the activation of apoptotic pathways. In particular, studies have shown that DMCH can activate caspase-3 in a dose-dependent manner, which is crucial for the execution phase of apoptosis. However, it does not significantly activate caspases 8 and 9, suggesting a non-classical pathway for apoptosis induction .
Antimicrobial Activity
In addition to its cytotoxic properties, DMCH has demonstrated antimicrobial activity against various bacterial strains. The compound's unsaturated carbonyl structure is believed to contribute to its ability to disrupt microbial cell membranes.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DMCH against common pathogens:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli
- Results : DMCH exhibited significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
Safety and Toxicology
While the cytotoxic effects of DMCH are promising for cancer therapy, its safety profile must be carefully considered. The selectivity index (SI) values indicate that while some compounds are effective against tumor cells, they may also affect normal cells. DMCH's SI value is less than one for certain cell lines, suggesting a need for further investigation into its therapeutic window .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3,5-dimethyl-2-cyclohexen-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The Robinson annulation reaction catalyzed by sodium carbonate is a well-documented method, yielding 95% of 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexen-1-one when using ethyl acetoacetate and acetaldehyde. Key parameters include maintaining a molar ratio of 1:1.2 (ethyl acetoacetate:aldehyde), a reaction temperature of 60–80°C, and 12–24 hours of stirring. Sodium carbonate’s mild basicity minimizes side reactions, making it preferable to stronger bases like NaOH .
Q. How can researchers confirm the identity and purity of this compound in synthetic mixtures?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect the compound’s characteristic fragmentation pattern (e.g., m/z 124 for the molecular ion). Cross-validate with H NMR: look for a conjugated enone system (δ ~6.0–6.2 ppm for the α,β-unsaturated proton and δ ~2.2–2.5 ppm for methyl groups adjacent to the carbonyl). Purity can be assessed via HPLC with a C18 column and UV detection at 220 nm .
Q. What natural sources contain this compound, and how can it be isolated?
- Methodological Answer : The compound is a minor component in the volatile oils of Schizonepeta tenuifolia (Japanese catnip). Steam distillation followed by fractional crystallization or silica-gel column chromatography (hexane:ethyl acetate, 9:1) is effective for isolation. GC-MS can track its presence in fractions, with retention indices compared to synthetic standards .
Advanced Research Questions
Q. How does this compound participate in heterocyclic synthesis, such as in pyridine derivatives?
- Methodological Answer : The compound reacts with ammonium acetate under basic conditions to form 2,4,6-trimethylpyridine. The mechanism involves enolate formation, aldol condensation, and cyclization. Kinetic studies suggest that excess ammonia (3:1 molar ratio) and temperatures >100°C favor ring closure. Monitor intermediates via in-situ IR spectroscopy (C=O stretch at ~1680 cm diminishing as the reaction proceeds) .
Q. Why do tosylhydrazone derivatives of this compound yield unexpected saturated hydrocarbons instead of alkenes?
- Methodological Answer : Tosylhydrazone reduction (e.g., with LiAlH) predominantly produces 3,5-dimethylcyclohexane due to steric hindrance from the methyl groups, which destabilizes the transition state for β-hydride elimination. Computational modeling (DFT) shows a higher activation barrier for alkene formation (~25 kcal/mol) compared to hydrogenation pathways (~18 kcal/mol). Confirm products via C NMR (absence of sp carbons) .
Q. How do structural modifications of this compound influence its bioactivity, such as tyrosinase inhibition?
- Methodological Answer : Arylmethylene-bis derivatives synthesized by Knoevenagel condensation show enhanced tyrosinase inhibition. For example, adding electron-withdrawing groups (e.g., -NO) at the aryl ring increases binding affinity (IC ~1.2 µM vs. 8.5 µM for the parent compound). Use molecular docking (AutoDock Vina) to simulate interactions with the enzyme’s active-site copper ions .
Q. What computational approaches best predict the reactivity of this compound in electrophilic additions?
- Methodological Answer : Density functional theory (DFT) with the B3LYP/6-31G(d) basis set accurately models frontier molecular orbitals. The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the β-carbon. Compare with experimental kinetic data (e.g., bromination rates in CCl) to validate computational predictions .
Q. How can researchers resolve contradictions in reported yields for Robinson annulation syntheses of cyclohexenones?
- Methodological Answer : Discrepancies often arise from aldehyde purity or catalyst hydration. Pre-dry sodium carbonate at 150°C for 2 hours to remove adsorbed water, improving yield consistency. Use H NMR to quantify residual aldehyde in starting materials; >95% purity is critical for reproducibility .
Properties
IUPAC Name |
3,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h4,7H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQKKFBBAODEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870848 | |
Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
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URL | https://comptox.epa.gov/dashboard/DTXSID20870848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-09-7 | |
Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123097 | |
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Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
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Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
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Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
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Record name | 3,5-dimethylcyclohex-2-en-1-one | |
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